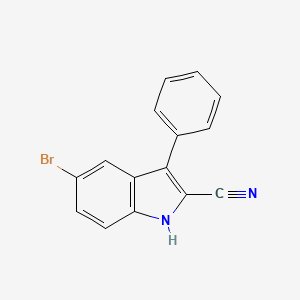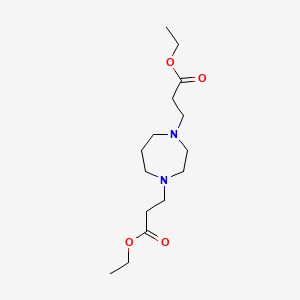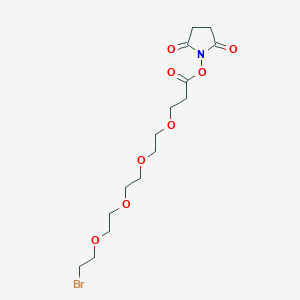
5-Bromo-3-phenyl-1H-indole-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Bromo-3-phenyl-1H-indole-2-carbonitrile: is a synthetic organic compound belonging to the indole family. Indoles are a significant class of heterocyclic compounds that are widely found in natural products and pharmaceuticals. The presence of a bromine atom and a phenyl group in the structure of this compound makes it a valuable intermediate in organic synthesis and medicinal chemistry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-phenyl-1H-indole-2-carbonitrile typically involves the bromination of 3-phenyl-1H-indole-2-carbonitrile. This can be achieved using bromine or N-bromosuccinimide (NBS) as the brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions: 5-Bromo-3-phenyl-1H-indole-2-carbonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The indole ring can be oxidized to form corresponding oxindoles or other oxidized derivatives.
Reduction Reactions: The nitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH), potassium carbonate (K2CO3), and various nucleophiles are used under mild to moderate conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are employed.
Major Products Formed:
Substitution Reactions: Substituted indoles with various functional groups.
Oxidation Reactions: Oxindoles and other oxidized derivatives.
Reduction Reactions: Amines and other reduced products.
科学的研究の応用
Chemistry: 5-Bromo-3-phenyl-1H-indole-2-carbonitrile is used as a building block in the synthesis of more complex organic molecules
Biology: In biological research, indole derivatives, including this compound, are studied for their potential biological activities. These compounds have shown promise in antiviral, anticancer, and antimicrobial research .
Medicine: The compound is investigated for its potential therapeutic applications. Indole derivatives are known for their diverse pharmacological properties, and this compound is no exception. It is explored for its potential use in developing new drugs for various diseases .
Industry: In the industrial sector, this compound is used in the synthesis of dyes, pigments, and other specialty chemicals. Its unique structure makes it a valuable intermediate in the production of high-performance materials .
作用機序
The mechanism of action of 5-Bromo-3-phenyl-1H-indole-2-carbonitrile is primarily related to its interaction with biological targets. The compound can bind to specific receptors or enzymes, modulating their activity. The indole ring system is known to interact with various biological targets, including kinases, receptors, and enzymes, leading to diverse biological effects .
類似化合物との比較
- 5-Bromo-1H-indole-2-carbonitrile
- 3-Phenyl-1H-indole-2-carbonitrile
- 5-Fluoro-3-phenyl-1H-indole-2-carbonitrile
Comparison: 5-Bromo-3-phenyl-1H-indole-2-carbonitrile is unique due to the presence of both a bromine atom and a phenyl group. This combination imparts distinct chemical and biological properties compared to other similar compounds. For instance, the bromine atom enhances the compound’s reactivity in substitution reactions, while the phenyl group contributes to its potential biological activity .
特性
CAS番号 |
62039-71-8 |
|---|---|
分子式 |
C15H9BrN2 |
分子量 |
297.15 g/mol |
IUPAC名 |
5-bromo-3-phenyl-1H-indole-2-carbonitrile |
InChI |
InChI=1S/C15H9BrN2/c16-11-6-7-13-12(8-11)15(14(9-17)18-13)10-4-2-1-3-5-10/h1-8,18H |
InChIキー |
JCWKJDGGBPKHPS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Br)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-((6-Chloro-1-methyl-1H-pyrazolo[3,4-b]quinolin-4-yl)oxy)acetic acid](/img/structure/B11835550.png)


![Methyl [4-(5-chloro-2H-indazol-2-yl)phenyl]acetate](/img/structure/B11835565.png)



![1'H-Spiro[piperidine-4,3'-quinolin]-2'(4'H)-one dihydrochloride](/img/structure/B11835590.png)




